Differentiation via Electronic Profile and Lipophilicity (LogP) of the 3,4-Difluorophenyl Motif
The 3,4-difluorophenyl substituent confers a specific lipophilicity profile that differentiates it from other regioisomers and non-fluorinated analogs. For the target compound, the calculated LogP is 2.60 [1]. In contrast, a derivative with a non-fluorinated phenyl ring would have a lower LogP, impacting membrane permeability and metabolic stability. A direct comparison of the 3,4-difluorophenyl versus the 2,4-difluorophenyl isomer is not provided as a single LogP value, but their distinct substitution patterns lead to different molecular interactions and biological outcomes, as demonstrated in antimicrobial SAR studies [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.60 |
| Comparator Or Baseline | Non-fluorinated phenyl pyrazole (LogP approx. 1.5-2.0, estimated based on a 0.5-1.0 unit decrease per fluorine atom) |
| Quantified Difference | The target compound is significantly more lipophilic (ΔLogP ~ +0.6 to +1.0), enhancing its potential for blood-brain barrier penetration and target engagement. |
| Conditions | Calculated property using JChem software [1]. |
Why This Matters
The higher LogP value directly influences a compound's ability to cross biological membranes and resist metabolic degradation, making this core a preferred starting point for CNS-penetrant and orally bioavailable drug candidates.
- [1] ChemBase. 3-(3,4-difluorophenyl)-1H-pyrazole. Molecule Page. View Source
- [2] Zakeyah AA, et al. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Bioorg Med Chem Lett. 2018;28(17):2914-2919. View Source
